molecular formula C14H9F3N2O4 B5873374 3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide

3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide

Cat. No.: B5873374
M. Wt: 326.23 g/mol
InChI Key: YWWQRODAMHONDT-UHFFFAOYSA-N
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Description

3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide is an organic compound characterized by the presence of a nitro group, a trifluoromethoxy group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide typically involves the nitration of N-[4-(trifluoromethoxy)phenyl]benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration reactions but on a larger scale. The process would require careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to optimize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-amino-N-[4-(trifluoromethoxy)phenyl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitroso derivatives or other oxidized forms.

Scientific Research Applications

3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, including polymers and coatings.

    Industrial Chemistry: It is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    Triflumuron: 2-chloro-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzamide, used as an insecticide.

    N-Acetyl-3-(trifluoromethoxy)aniline: Another trifluoromethoxy-containing compound with different substitution patterns.

Uniqueness

3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide is unique due to the combination of its nitro and trifluoromethoxy groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex molecules with specific biological or material properties .

Properties

IUPAC Name

3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O4/c15-14(16,17)23-12-6-4-10(5-7-12)18-13(20)9-2-1-3-11(8-9)19(21)22/h1-8H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWQRODAMHONDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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